N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide

Vue d'ensemble

Description

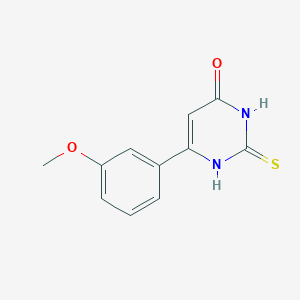

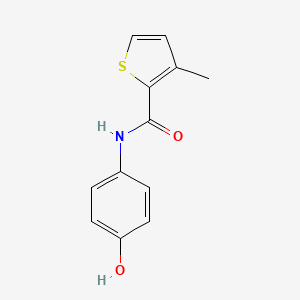

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide, also known as 4-hydroxy-3-methylthiophene-2-carboxamide, is a synthetic molecule with a variety of applications in the field of science. It is used as a building block in organic synthesis, as a reagent in biochemical assays, and as an inhibitor of enzymes. Its structure is composed of a phenyl ring, a methylthiophene ring, and a carboxamide group. Its molecular weight is 226.31 g/mol.

Applications De Recherche Scientifique

Antiviral Applications

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide: , also known as fenretinide or 4-HPR , has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . It has been studied for its effectiveness in achieving plasma concentrations that are effective against the dengue virus. The compound’s safety record is established, but clinical use faces challenges due to its poor solubility, which limits efficacy in vivo .

Cancer Research

Fenretinide exhibits the ability to inhibit several types of tumors, including cancer cell lines resistant to all-trans-retinoic acid (ATRA), at concentrations ranging from 1–10 µM . This makes it a valuable compound for cancer research, particularly in studying drug resistance and developing new therapeutic strategies.

Drug Delivery Systems

The solubility and bioavailability of fenretinide have been a focus of research, with various drug delivery systems developed to enhance its in vivo efficacy . Studies have explored lipid-based formulations and self-emulsifying drug delivery systems to improve the compound’s pharmacokinetic profile .

Pharmacokinetics Optimization

Research has been conducted to evaluate the in vivo exposure profile of fenretinide, comparing existing formulations for human clinical use with novel lipid-based formulations . These studies aim to overcome limitations related

Mécanisme D'action

Target of Action

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide, a synthetic retinoid derivative, has been investigated for potential use in the treatment of various diseases . It is known to target several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

The interaction of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide with its targets results in significant changes. It inhibits cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . It induces apoptosis in both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines .

Biochemical Pathways

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide affects multiple biochemical pathways. It is reported to induce cytotoxicity by multiple mechanisms, including p53- and caspase-independent apoptosis and/or non-apoptotic mechanisms independent of classic retinoid receptors . The generation of reactive oxygen species (ROS) is also associated with its cytotoxicity .

Pharmacokinetics

It is known that it selectively accumulates in certain tissues, such as breast tissue, which may contribute to its effectiveness against certain types of cancer .

Result of Action

The molecular and cellular effects of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide’s action are significant. It causes ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

Action Environment

The action, efficacy, and stability of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide can be influenced by environmental factors. For instance, it has been found to accumulate preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-6-7-16-11(8)12(15)13-9-2-4-10(14)5-3-9/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUSEOHBIDMEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B1414722.png)

![3-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B1414724.png)

![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine](/img/structure/B1414725.png)

![(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine](/img/structure/B1414727.png)

![(Propan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1414730.png)

amine](/img/structure/B1414733.png)

amine](/img/structure/B1414734.png)